molecular formula C12H30N3P B1199214 Tris(diethylamino)phosphine CAS No. 2283-11-6

Tris(diethylamino)phosphine

Cat. No.: B1199214
CAS No.: 2283-11-6
M. Wt: 247.36 g/mol
InChI Key: FDIOSTIIZGWENY-UHFFFAOYSA-N
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Description

Tris(diethylamino)phosphine: is an organophosphorus compound with the chemical formula P(N(C2H5)2)3 . It is a colorless, oily liquid at room temperature and is known for its strong reducing properties. This compound is widely used in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

Target of Action

Tris(diethylamino)phosphine is primarily used as a reagent in organic synthesis . Its primary targets are various organic compounds, such as 1-alkylisatins , with which it reacts to synthesize other compounds.

Mode of Action

This compound interacts with its targets through a process known as deoxygenation . This process involves the removal of an oxygen atom from the target compound, resulting in the formation of a new compound.

Pharmacokinetics

Its physical properties, such as its liquid form and density (0903 g/mL at 25 °C) , may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the synthesis of new organic compounds. For example, it can be used to synthesize 1,1′-Dialkylisoindigo derivatives by reacting with various 1-alkylisatins via deoxygenation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under dry inert gas, with the container kept tightly closed and placed in a cool, dry place . This suggests that exposure to moisture, oxygen, and high temperatures may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(diethylamino)phosphine can be synthesized by reacting phosphorus trichloride with diethylamine in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Tris(diethylamino)phosphine undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form phosphine oxides.

    Reduction: Acts as a reducing agent in organic synthesis.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Forms phosphine oxides.

    Reduction: Produces corresponding chlorides from alcohols.

    Substitution: Yields substituted phosphines or phosphine derivatives.

Scientific Research Applications

Tris(diethylamino)phosphine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Tris(diethylamino)phosphine is unique due to its strong reducing properties and its ability to act as a versatile ligand in coordination chemistry. Its ethyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-[bis(diethylamino)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIOSTIIZGWENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062305
Record name Tris(diethylamino)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2283-11-6
Record name Hexaethylphosphorous triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2283-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tris(diethylamino)phosphine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(diethylamino)phosphine
Source EPA DSSTox
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Record name Tris(diethylamino)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.201
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Record name HEXAETHYLPHOSPHOROUS TRIAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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